
2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene typically involves halogenation and fluorination reactions. One common method is the bromination of 4-(difluoromethyl)-1,3,5-trifluoro-benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The choice of reagents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Coupling Reagents: Such as boronic acids and palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the difluoromethyl group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene include:
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4-chlorobenzaldehyde
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both bromine and multiple fluorine atoms on the benzene ring. This unique combination of substituents imparts distinct chemical and physical properties, such as increased electronegativity and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H2BrF5 |
|---|---|
Peso molecular |
260.99 g/mol |
Nombre IUPAC |
2-bromo-4-(difluoromethyl)-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C7H2BrF5/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1,7H |
Clave InChI |
HZMFFDCWKZRAAR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)Br)F)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


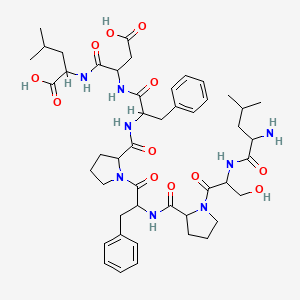
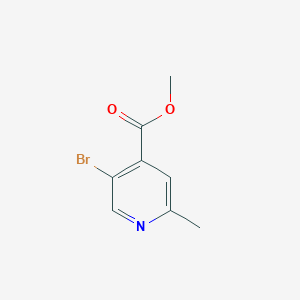

![2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12090834.png)
![3-(2-chloro-6-fluorophenyl)-N-[(2S,5R,6R)-2,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-5-(hydroxymethyl)-1,2-oxazole-4-carboxamide](/img/structure/B12090841.png)
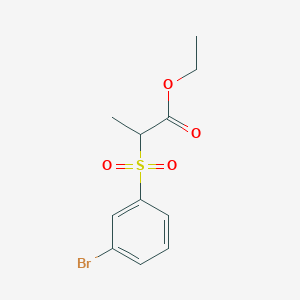

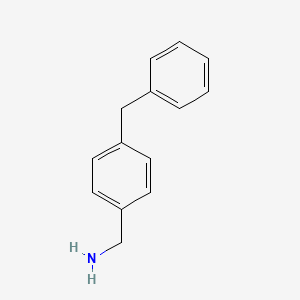
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B12090868.png)
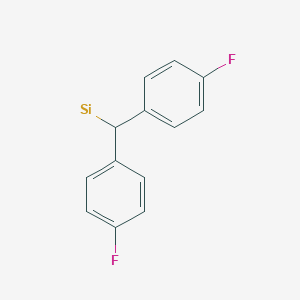

![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)
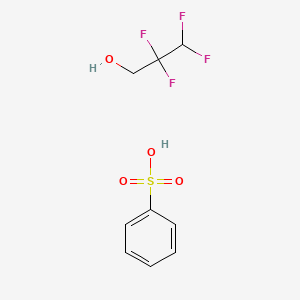
![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)
